

# Tedatioxetine: A Technical Overview of a Multimodal Antidepressant Candidate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tedatioxetine**

Cat. No.: **B043843**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Tedatioxetine** (Lu AA24530) is an investigational drug that was under development for the treatment of major depressive disorder (MDD). As a multimodal antidepressant, its mechanism of action involves a combination of serotonin (5-HT) reuptake inhibition and modulation of multiple 5-HT receptors. Although its clinical development was discontinued in Phase II, the pharmacological profile of **tedatioxetine** provides a valuable case study in the development of sophisticated neuropsychiatric agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **tedatioxetine**, with a focus on its complex mechanism of action and the experimental methodologies relevant to its evaluation. Due to the limited availability of detailed public data on **tedatioxetine**, this guide also draws upon information from the structurally and pharmacologically similar compound, vortioxetine, to illustrate key concepts and experimental approaches.

## Chemical Structure and Properties

**Tedatioxetine** is a phenylpiperidine derivative with a distinct molecular architecture that underpins its pharmacological activity.

Table 1: Chemical and Physical Properties of **Tedatioxetine**

| Property          | Value                                             | Source                                  |
|-------------------|---------------------------------------------------|-----------------------------------------|
| IUPAC Name        | 4-{2-[(4-methylphenyl)sulfanyl]phenyl}piperidine  | <a href="#">[1]</a>                     |
| Molecular Formula | C <sub>18</sub> H <sub>21</sub> NS                | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 283.43 g/mol                                      | <a href="#">[2]</a> <a href="#">[3]</a> |
| SMILES            | CC1=CC=C(SC2=CC=CC=C2C2CCNCC2)C=C1                |                                         |
| CAS Number        | 508233-95-2                                       |                                         |
| Physical Form     | Solid (as hydrobromide salt)                      |                                         |
| Solubility        | Soluble in DMSO (100 mg/mL for hydrobromide salt) |                                         |

## Pharmacological Properties

**Tedatioxetine** is characterized by a multimodal mechanism of action, acting as both a serotonin reuptake inhibitor and a modulator of several serotonin receptors. This profile suggests the potential for a broader spectrum of antidepressant and anxiolytic effects compared to more selective agents.

## Pharmacodynamics

The primary pharmacodynamic effects of **tedatioxetine** are centered on the serotonergic system. It is a triple reuptake inhibitor with a preference for serotonin and norepinephrine over dopamine, and it also acts as an antagonist at several 5-HT receptors.

Table 2: Pharmacodynamic Profile of **Tedatioxetine**

| Target                               | Action              | Potential Clinical Implication                                                                | Source |
|--------------------------------------|---------------------|-----------------------------------------------------------------------------------------------|--------|
| Serotonin Transporter (SERT)         | Inhibition          | Increased synaptic serotonin levels, antidepressant effect                                    |        |
| Norepinephrine Transporter (NET)     | Inhibition          | Increased synaptic norepinephrine levels, potential for improved energy and focus             |        |
| Dopamine Transporter (DAT)           | Inhibition (weaker) | Mild increase in synaptic dopamine levels                                                     |        |
| 5-HT <sub>2a</sub> Receptor          | Antagonism          | Potential for improved sleep and reduced anxiety                                              |        |
| 5-HT <sub>2C</sub> Receptor          | Antagonism          | Potential for increased downstream dopamine and norepinephrine release, pro-cognitive effects |        |
| 5-HT <sub>3</sub> Receptor           | Antagonism          | Reduced nausea and vomiting, potential anxiolytic effects                                     |        |
| α <sub>1a</sub> -Adrenergic Receptor | Antagonism          | Potential for orthostatic hypotension as a side effect                                        |        |

Note: Specific binding affinities (Ki values) for **Tedatioxetine** are not readily available in the public domain. The described actions are based on qualitative descriptions from available sources.

## Pharmacokinetics

The pharmacokinetic profile of **tedatioxetine** is significantly influenced by its metabolism, primarily through the cytochrome P450 system.

Table 3: Pharmacokinetic Parameters of **Tedatioxetine**

| Parameter                                          | Value                           | Source |
|----------------------------------------------------|---------------------------------|--------|
| Metabolism                                         | Primarily metabolized by CYP2D6 |        |
| Oral Clearance (CYP2D6 Phenotype)                  |                                 |        |
| - Poor Metabolizers (PMs)                          | 18 L/h                          |        |
| - Intermediate Metabolizers (IMs)                  | 40 L/h                          |        |
| - Normal Metabolizers (NMs)                        | 60 L/h                          |        |
| - Ultrarapid Metabolizers (UMs)                    | 77 L/h                          |        |
| Time to Maximum Plasma Concentration ( $T_{max}$ ) | 5-6 hours                       |        |

## Signaling Pathways and Mechanism of Action

The multimodal action of **tedatioxetine** results in a complex modulation of neuronal signaling. The antagonism of 5-HT<sub>3</sub> receptors on GABAergic interneurons is hypothesized to lead to a disinhibition of pyramidal neurons, thereby increasing glutamatergic neurotransmission. This, in conjunction with serotonin reuptake inhibition, is thought to contribute to its antidepressant and potential pro-cognitive effects.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Tedatioxetine: A Technical Overview of a Multimodal Antidepressant Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043843#tedatioxetine-chemical-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)